7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Beschreibung
The compound 7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, which is characterized by a fused heterocyclic core with diverse pharmacological and agrochemical applications. The compound features:
- A 2,3-dimethoxyphenyl substituent at position 7, which introduces electron-donating methoxy groups.
- A methyl group at position 5, contributing to steric and electronic modulation.
This article compares its hypothetical properties with structurally similar compounds based on substituent variations, synthesis protocols, physicochemical data, and biological activities reported in the literature.
Eigenschaften
IUPAC Name |
7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-13-17(20(27)25-14-8-5-4-6-9-14)18(26-21(24-13)22-12-23-26)15-10-7-11-16(28-2)19(15)29-3/h4-12,18H,1-3H3,(H,25,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUYXFGRYFAUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common synthetic route begins with the preparation of a chalcone intermediate. This is achieved by reacting 2,3-dimethoxybenzaldehyde with 1-(2-hydroxy-6-methoxyphenyl)ethanone in the presence of a base such as potassium hydroxide in ethanol . The resulting chalcone is then reacted with 1,2,4-triazol-5-amine in dimethylformamide (DMF) and triethylamine under reflux conditions to form the desired triazolopyrimidine compound .
Analyse Chemischer Reaktionen
7-(2,3-Dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl or phenyl groups can be replaced with other substituents.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
The compound has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations and Structural Analogues
Key structural differences among triazolo[1,5-a]pyrimidine derivatives lie in their aryl/heteroaryl substituents and carboxamide modifications. Below is a comparative analysis:
Key Observations :
Hypothetical Challenges :
- The 2,3-dimethoxyphenyl group may reduce reactivity compared to electron-deficient aldehydes, necessitating extended reaction times.
- Steric hindrance from ortho-methoxy groups could lower yields unless optimized catalysts (e.g., p-TsOH) are used.
Physicochemical Properties
Physical data from analogs suggest trends in melting points, solubility, and spectral characteristics:
Trends :
Hypothetical Activity of Target Compound :
- The 2,3-dimethoxyphenyl group may enhance antifungal/antibacterial activity due to increased membrane interaction.
- The N-phenyl carboxamide could facilitate target binding via hydrogen bonding, similar to 5a .
Biologische Aktivität
The compound 7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a novel class of biologically active molecules derived from the triazolo-pyrimidine scaffold. This compound has garnered attention due to its potential therapeutic applications across various biological systems, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C22H23N5O3S
- Molecular Weight : 437.52 g/mol
- CAS Number : 909574-38-5
The compound features a triazolo-pyrimidine core with specific substitutions that enhance its biological activity.
Biological Activity Overview
Research indicates that compounds within the triazolo-pyrimidine class exhibit a wide range of biological activities including:
- Antiviral Activity : Some derivatives have shown efficacy against various viruses such as influenza and HIV. The mechanism often involves inhibition of viral replication pathways.
- Anticancer Properties : Studies have demonstrated cytotoxic effects against cancer cell lines, with IC50 values indicating significant growth inhibition.
- Antimicrobial Activity : Certain derivatives have displayed potent antibacterial properties against both Gram-positive and Gram-negative bacteria.
Antiviral Activity
A study focusing on the antiviral properties of triazolo-pyrimidine derivatives found that the compound effectively inhibited the PA-PB1 interaction crucial for influenza virus replication. The IC50 values for these compounds were reported as follows:
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.68 | PA-PB1 Binding |
| Compound B | 0.85 | IAV Replication |
These findings suggest that modifications at the 5 and 7 positions of the triazolo-pyrimidine structure significantly influence antiviral potency .
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated:
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 45–97 |
| HCT-116 | 6–99 |
These values suggest that the compound has considerable potential as an anticancer agent, outperforming some standard treatments .
Antimicrobial Activity
The antimicrobial efficacy of triazolo-pyrimidine derivatives was evaluated against several bacterial strains. Notably, compounds showed minimum inhibitory concentrations (MICs) ranging from 0.25 to 2.0 μg/mL against resistant bacterial strains, indicating strong bactericidal activity .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study on Influenza Virus : A derivative demonstrated a significant reduction in viral load in infected cell cultures when administered at non-toxic concentrations.
- Case Study on Cancer Cell Lines : In a comparative study with known chemotherapeutics, the compound exhibited superior efficacy against resistant cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
